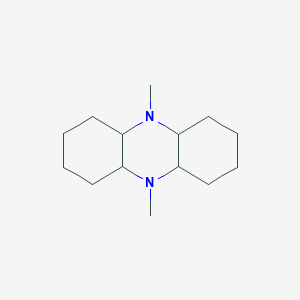

5,10-Dimethyl-tetradecahydrophenazine

Description

Significance of Saturated N-Heterocyclic Scaffolds in Contemporary Organic Chemistry

Saturated N-heterocycles are foundational structural motifs in a vast array of biologically active molecules, including natural products and pharmaceuticals. nih.govresearchgate.net Their prevalence underscores their importance in medicinal chemistry and drug design. Unlike their unsaturated aromatic counterparts, saturated N-heterocycles offer a three-dimensional architecture that can lead to improved physicochemical properties such as solubility and lipophilicity. The synthesis of these scaffolds has evolved, with catalytic hydrogenation cascades and other novel methods providing pathways to complex bicyclic azacycles. nih.gov The functionalization of these saturated rings is an active area of research, aiming to develop methods for selective modification to fine-tune their biological and chemical properties. acs.org

Overview of the Phenazine (B1670421) Core as a Versatile Platform for Molecular Engineering

The phenazine core, a nitrogen-containing tricyclic aromatic system, is a versatile scaffold in the development of functional organic materials. researchgate.netarkat-usa.org Phenazine derivatives are known for their redox activity and have been explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics. researchgate.netgoogle.com The electronic properties of the phenazine core can be tuned by introducing various functional groups, which can alter its redox potentials. rsc.org Furthermore, the planar structure of the phenazine system allows for strong intermolecular interactions, which is beneficial for charge transport in electronic devices. The hydrogenation of the phenazine core to form tetradecahydrophenazine transforms the planar, aromatic system into a flexible, saturated bicyclic diamine, opening up new avenues for stereoisomerism and conformational complexity.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5,10-dimethyl-1,2,3,4,4a,5a,6,7,8,9,9a,10a-dodecahydrophenazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2/c1-15-11-7-3-5-9-13(11)16(2)14-10-6-4-8-12(14)15/h11-14H,3-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LODHMOLPIMTBHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCCCC2N(C3C1CCCC3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of 5,10 Dimethyl Tetradecahydrophenazine Transformations

Dehydrogenation and Hydrogenation Reaction Pathways of Tetradecahydrophenazine Analogues

Tetradecahydrophenazine (14HP) and its analogues are considered promising liquid organic hydrogen carriers (LOHCs) due to their high gravimetric hydrogen capacity and the reversibility of the dehydrogenation-hydrogenation cycle. mdpi.commdpi.com The development of efficient catalytic systems is crucial for unlocking their potential in hydrogen storage applications. google.com

Palladium (Pd)-containing systems have been identified as the most efficient catalysts for the acceptorless dehydrogenation of N-heterocyclic compounds like 14HP. mdpi.com Homogeneous catalysts, such as pyridonate Cp*Ir complexes, have also been developed, demonstrating the ability to facilitate reversible dehydrogenation and hydrogenation in a single flask at relatively low temperatures. acs.org

For heterogeneous catalysis, the support material plays a critical role. Systems using Pd supported on mixed magnesium-aluminum oxides (Mg-Al-Ox), prepared via an aerogel method, have shown high catalytic activity. mdpi.com The aerogel preparation method yields supports with high surface area and a high concentration of active sites, which helps to stabilize the Pd nanoparticles in a finely dispersed state. mdpi.com Other supported catalysts, such as palladium on activated carbon (Pd/C), are also commonly used for both the hydrogenation and dehydrogenation of N-heterocycles. google.comresearchgate.net

Kinetic studies of 14HP dehydrogenation reveal that the reaction pathway and the formation of intermediates are highly dependent on the catalyst used. mdpi.com When using a Pd/Al2O3 catalyst, hydrogen release begins from the side rings of the 14HP molecule. mdpi.com However, when Pd is supported on mixed Mg-Al-Ox with more basic properties, the dehydrogenation mechanism changes, initiating from the central ring, which is thermodynamically more favorable. mdpi.com

Analysis of the reaction mixture at intermediate stages has allowed for the identification of key intermediates. Over a Pd/M1A2 (Mg-Al oxide) catalyst, 1,2,3,4,4a,5,10,10a-octahydrophenazine (8HPc) was identified as an intermediate, indicating the "Path A" mechanism (dehydrogenation of the central ring). mdpi.com In contrast, the pathway over alumina (B75360) supports can lead to the formation of 5,10-dihydrophenazine (B1199026) (2HP), which is more stable and can accumulate, potentially leading to side reactions like methylation when solvents such as tetraglyme (B29129) are used. mdpi.com

The properties of both the metal catalyst and its support profoundly impact the efficiency and selectivity of the dehydrogenation process. The high dispersity of the supported metal and the high surface area of the support are favorable for achieving high reaction rates. mdpi.com

The chemical properties of the support, particularly its acidity or basicity, can direct the reaction pathway and thus control selectivity. As noted, the promotion of basic properties by adding magnesium oxide (MgO) to an alumina support alters the dehydrogenation mechanism of tetradecahydrophenazine. mdpi.com This change makes it possible to start the process from the central ring, which is a more desirable pathway as it avoids the accumulation of certain stable intermediates that can lead to side products. mdpi.com The strong interaction between Pd and supports like MgAl2O4 can also lead to the stabilization of small catalyst particles, suppressing sintering and enhancing long-term catalytic activity. mdpi.com

| Catalyst | Support | Temperature (°C) | Hydrogen Evolution Rate (L H₂ / (gPd · min)) | Primary Intermediate |

|---|---|---|---|---|

| 1 wt% Pd | γ-Al₂O₃ | 240 | 10.0 | Side-ring dehydrogenated species |

| 1 wt% Pd | M1A4 (Mg:Al = 1:4) | 240 | 13.6 | 8HPc (Central-ring dehydrogenated) |

| 1 wt% Pd | M1A2 (Mg:Al = 1:2) | 240 | 12.5 | 8HPc (Central-ring dehydrogenated) |

| 1 wt% Pd | M1A1 (Mg:Al = 1:1) | 240 | 11.2 | 8HPc (Central-ring dehydrogenated) |

Conformational Dynamics and Structural Rearrangements in Response to Redox States

Phenazine (B1670421) derivatives are known to function as redox-responsive molecular switches. researchgate.net The central phenazine unit can be reduced from a hydrogen bond acceptor to a hydrogen bond donor, a transformation that can compel significant reorientation of substituents. researchgate.net This fundamental principle suggests that changes in the oxidation state of the nitrogen atoms within the 5,10-Dimethyl-tetradecahydrophenazine core would lead to substantial conformational changes.

In related dihydrophenazine systems, oxidation from the neutral dihydrophenazine to the dicationic state has been shown to induce a marked conformational change. acs.org For instance, upon oxidation, a bent, roof-like dihydrophenazine structure can planarize due to the switch of the nitrogen atoms to sp² hybridization. acs.org This transition from a non-planar to a planar conformation is a significant structural rearrangement driven by the change in the electronic state of the molecule.

Studies on other N,N'-disubstituted dihydrophenazine derivatives have revealed that these molecules often adopt non-planar, saddle-shaped conformations in their ground state. acs.org The degree of this distortion is influenced by the steric hindrance of the substituents on the nitrogen atoms. acs.org It is conceivable that this compound would also adopt a non-planar conformation. Upon redox changes, particularly oxidation which would favor a more planar, delocalized electronic structure, a shift towards a flatter geometry can be anticipated.

While specific data for this compound is not available, we can hypothesize the types of conformational changes it might undergo based on these related studies. The table below illustrates a hypothetical scenario of conformational changes in response to redox state changes, drawing parallels from documented phenazine derivatives.

Table 1: Hypothetical Conformational Parameters of this compound Derivatives in Different Redox States

| Redox State | Hybridization of Nitrogen | Expected Core Geometry | Dihedral Angle (Benzene-Pyrazine-Benzene) |

| Reduced (Dihydrophenazine) | sp³-like | Bent / Saddle-shaped | < 180° |

| Neutral (Radical Cation) | Intermediate | Partially Planarized | Intermediate |

| Oxidized (Dication) | sp² | Planar | ~180° |

Note: The data in this table is hypothetical and is intended to illustrate the expected trends based on the behavior of similar phenazine compounds. Specific experimental or computational data for this compound is not currently available in the public literature.

The investigation of the precise conformational dynamics of this compound would require dedicated spectroscopic and computational studies. Techniques such as cyclic voltammetry coupled with in-situ spectroscopy (UV-Vis, EPR), as well as single-crystal X-ray diffraction of the different redox species, would be invaluable. researchgate.net Furthermore, density functional theory (DFT) calculations could provide detailed insights into the energy landscapes of the different conformational and redox states. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

NMR spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds in solution. google.com For complex saturated systems like this compound, a combination of one-dimensional and two-dimensional NMR techniques is essential.

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy provides primary information about the chemical environment of each nucleus within the molecule.

In the case of this compound, the complete saturation of the carbocyclic rings distinguishes its NMR spectra from its aromatic phenazine precursors. The aromatic protons and carbons are replaced by a complex series of overlapping signals in the aliphatic region.

¹H NMR: The spectrum would be characterized by the absence of signals in the aromatic region (typically 7.0-8.5 ppm). Instead, a series of complex multiplets would appear in the upfield region (approximately 1.0-4.0 ppm), corresponding to the methylene (B1212753) (-CH₂) and methine (-CH) protons of the fused cyclohexane (B81311) rings. The two N-methyl groups would likely appear as a sharp singlet at approximately 2.2-2.8 ppm, unless conformational isomers or restricted rotation make them magnetically inequivalent.

¹³C NMR: The ¹³C spectrum would similarly show an absence of aromatic signals (120-150 ppm). Aliphatic carbons of the tetradecahydrophenazine scaffold would resonate in the 20-60 ppm range. The N-methyl carbons would produce a signal around 30-40 ppm. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) would be employed to distinguish between CH, CH₂, and CH₃ groups.

Due to the stereochemical complexity of the fused ring system (multiple chiral centers), several diastereomers are possible, each with a unique NMR fingerprint. Two-dimensional techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are crucial for assigning specific proton and carbon signals and mapping the connectivity within the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

This table presents hypothetical data based on known chemical shift ranges for similar aliphatic N-heterocyclic compounds.

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity |

| N-CH₃ | 2.2 - 2.8 | 30 - 40 | Singlet |

| Ring -CH₂- | 1.2 - 2.5 | 20 - 35 | Multiplets |

| Ring -CH- | 2.8 - 3.8 | 45 - 60 | Multiplets |

Ultrafast 2D NMR and Localized MRI for Real-time Chemical Evolution Tracking

Monitoring chemical reactions in real-time provides invaluable mechanistic insight. Ultrafast (UF) 2D NMR spectroscopy allows for the acquisition of complete 2D correlation spectra in seconds, making it a powerful tool for tracking the evolution of chemical species during a reaction. rsc.org For instance, the synthesis of a this compound analogue could be monitored to observe the disappearance of reactant signals and the simultaneous emergence of intermediate and product cross-peaks, providing a detailed map of the reaction pathway.

Furthermore, localized Magnetic Resonance Imaging (MRI) offers a non-invasive method for spatially resolved reaction monitoring. researchgate.net This technique can map the concentration of reactants and products within a reactor, providing information on reaction kinetics, diffusion, and the formation of spatial patterns, which is particularly useful for studying heterogeneous reactions or processes in complex media like gels. researchgate.net

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition with high accuracy.

The fragmentation of phenazine-type alkaloids in MS often involves characteristic losses of substituents and cleavages of the ring system. nih.gov For this compound, the electron ionization (EI) or electrospray ionization (ESI) mass spectrum would be expected to show a prominent molecular ion [M]⁺ or protonated molecule [M+H]⁺, respectively.

Common fragmentation pathways would likely include:

Loss of a methyl radical: A fragment corresponding to [M-15]⁺ due to the cleavage of an N-CH₃ bond.

Ring cleavage: Breakage of the saturated cyclohexane rings, leading to a series of fragment ions corresponding to the loss of ethylene (B1197577) (C₂H₄) or larger alkyl fragments.

Retro-Diels-Alder (RDA) reactions: If any degree of unsaturation is present or induced, RDA reactions can lead to characteristic fragmentation patterns. nih.gov

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

This table presents hypothetical data based on common fragmentation patterns for N-methylated heterocyclic alkaloids.

| Fragment | Proposed Structure/Loss | m/z (relative) |

| [M]⁺ | Molecular Ion | High |

| [M-CH₃]⁺ | Loss of a methyl radical | Moderate |

| [M-C₂H₄]⁺ | Loss of ethylene from a ring | Variable |

| [M-C₄H₈]⁺ | Loss of butene from a ring | Variable |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides unambiguous, high-resolution data on the three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique is the gold standard for determining the precise bond lengths, bond angles, and stereochemistry of a molecule. nih.gov

For a phenazine analogue, a single-crystal X-ray diffraction study would reveal:

The absolute configuration of its multiple stereocenters.

The conformation of the fused ring system. The cyclohexane rings in the tetradecahydrophenazine scaffold would likely adopt chair conformations.

The planarity or puckering of the central diazacyclohexane ring.

Intermolecular interactions in the crystal lattice, such as van der Waals forces.

Table 3: Representative Crystallographic Data for Phenazine

Data sourced from studies on the parent phenazine compound, providing a reference for the core ring system. iucr.org

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.083 |

| b (Å) | 5.072 |

| c (Å) | 12.794 |

| β (°) | 102.34 |

Spectroelectrochemical Methods for Redox State Characterization

Phenazines are well-known for their redox activity, acting as electron shuttles in various biological and chemical systems. nih.gov Spectroelectrochemistry, which combines spectroscopy (typically UV-Vis) with electrochemistry, is an effective method for characterizing the redox states of these molecules. nih.gov

This technique allows for the in-situ generation and spectroscopic characterization of electrochemically produced species, such as radical cations and dications. researchgate.net For a this compound analogue, cyclic voltammetry would first be used to identify the potentials at which oxidation or reduction occurs. Then, by holding the potential at these values in a spectroelectrochemical cell, the corresponding UV-Vis absorption spectrum of the oxidized or reduced species can be recorded.

This analysis provides crucial information on:

The formal redox potentials (E°').

The number of electrons transferred in each redox step.

The stability of the resulting radical ions.

The kinetics of electron transfer.

Studies on N,N'-disubstituted dihydrophenazines show that they typically undergo two successive one-electron oxidation processes to form a stable radical cation and a less stable dication. researchgate.net The fully saturated tetradecahydrophenazine system would also be expected to exhibit redox activity centered on the nitrogen atoms.

Kinetic Isotope Effect (KIE) Studies in Phenazine Reactivity

The kinetic isotope effect (KIE) is a powerful tool for investigating reaction mechanisms. wikipedia.org It is defined as the change in the rate of a reaction when an atom in a reactant is replaced with one of its heavier isotopes (e.g., replacing hydrogen ¹H with deuterium (B1214612) ²H). libretexts.org Measuring the KIE can help determine whether a specific bond to the isotopically labeled atom is broken in the rate-determining step of a reaction. princeton.edu

For a compound like this compound, KIE studies could be used to probe the mechanisms of various reactions:

N-Demethylation: By synthesizing a deuterated analogue with -CD₃ groups instead of -CH₃ groups, the KIE for enzymatic or chemical N-demethylation can be measured. A large "primary" KIE (kH/kD > 2) would indicate that the C-H bond is cleaved during the rate-limiting step.

Ring Oxidation: To investigate the mechanism of oxidation on the carbocyclic rings, specific positions could be deuterated. The absence of a significant KIE would suggest that C-H bond cleavage at that position is not rate-determining.

These studies provide detailed mechanistic insights that are often difficult to obtain through other methods. baranlab.org

Stereochemistry and Conformational Analysis

The hydrogenation of the aromatic phenazine (B1670421) core introduces multiple stereocenters, leading to a rich stereochemical landscape for tetradecahydrophenazine and its derivatives.

The preferred conformation would be the one that minimizes steric and torsional strain. The presence of the N-methyl groups would also influence the conformational equilibrium, potentially favoring conformations that reduce steric interactions between the methyl groups and the rest of the molecule. A detailed conformational analysis would likely require computational modeling studies.

Computational Chemistry and Theoretical Modeling of 5,10 Dimethyl Tetradecahydrophenazine Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely applied to predict the geometry, reactivity, and various spectroscopic properties of molecules like 5,10-Dimethyl-tetradecahydrophenazine.

The fully saturated rings of this compound afford it significant conformational flexibility. DFT calculations are crucial for identifying stable conformers and determining their relative energies. The analysis involves exploring various ring puckering modes (chair, boat, twist-boat) and the orientation of the two methyl groups on the nitrogen atoms (axial vs. equatorial).

In related N-substituted heterocyclic systems, such as N,N'-dimethylpiperazine, the conformational equilibrium is complex. The orientation of the N-methyl groups can be diaxial, diequatorial, or axial-equatorial, with each conformation having a distinct energetic profile. The preference for axial or equatorial substitution is influenced by steric hindrance and electronic effects. nih.gov For instance, in some 1-acyl and 1-aryl 2-substituted piperazines, the axial conformation is found to be preferred. nih.gov DFT studies on N-nitrosodimethylamine have also highlighted the importance of computational methods in determining the planarity of the C2NNO frame and calculating rotational barriers. researchgate.net

Table 1: Representative Conformational Energy Data for Substituted Heterocycles from DFT Studies

| Compound/System | Conformation | Relative Energy (kcal/mol) | Computational Method |

|---|---|---|---|

| N-Nitrosodimethylamine Analog | Planar C2NNO frame | 0.0 (Minimum) | B3LYP, MP2, CCSD |

| N-Nitrosodimethylamine Analog | Rotational Transition State | ~3 kcal/mol higher | B3LYP, MP2, CCSD |

| 2-Substituted Piperazines | Axial Conformer | Preferred | Molecular Modeling |

| 2-Substituted Piperazines | Equatorial Conformer | Less Preferred | Molecular Modeling |

Note: This table presents generalized findings from computational studies on analogous N-substituted heterocyclic systems to illustrate the type of data obtained from DFT conformational analyses. nih.govresearchgate.net

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic character, while the LUMO is the orbital that is most likely to accept electrons, defining its electrophilic character. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. youtube.com Conversely, a small gap suggests the molecule is more polarizable and reactive. nih.gov DFT calculations are routinely used to compute the energies of these frontier orbitals and the corresponding energy gap. For phenazine (B1670421) derivatives, these calculations are instrumental in understanding their electronic properties, which are relevant for applications in materials science, such as organic solar cells. jmaterenvironsci.com

Table 2: Calculated Frontier Orbital Energies and Energy Gaps for Representative Heterocyclic Compounds

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference System |

|---|---|---|---|---|

| Thienopyrazine Derivative C1 | -5.459 | -3.865 | 1.59 | Organic Solar Cell Material jmaterenvironsci.com |

| Thienopyrazine Derivative C2 | -4.682 | -2.759 | 1.92 | Organic Solar Cell Material jmaterenvironsci.com |

| Triazine Derivative | -6.297 | -1.810 | 4.487 | N-(1H-benzo[d]imidazol-2-yl)methyl)-1,2,4-triazin-3-amine irjweb.com |

| Hydrazinecarbodithioate | -0.268 | -0.181 | 0.087 | Schiff Base Derivative nih.gov |

Note: The data represents findings for various heterocyclic systems, illustrating the range of HOMO-LUMO gaps calculated via DFT. The reactivity of this compound would similarly be governed by its specific FMO energies.

DFT calculations have become an indispensable tool for predicting spectroscopic properties, particularly NMR chemical shifts. rsc.org By computing the magnetic shielding tensors of nuclei within a molecule, it is possible to predict ¹H and ¹³C chemical shifts with high accuracy. nih.govmdpi.com The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for these calculations. mdpi.com

The accuracy of the prediction depends heavily on the chosen DFT functional and basis set, and often requires benchmarking against experimental data. nih.gov For complex molecules with multiple conformers, the predicted chemical shifts are typically averaged based on the Boltzmann population of each stable conformer to provide a value that can be directly compared to experimental spectra measured in solution. This computational approach is invaluable for structural elucidation, helping to assign ambiguous signals and confirm the stereochemistry and conformation of molecules like this compound. mdpi.comnih.gov

Table 3: Typical Accuracy of DFT-Predicted NMR Chemical Shifts for Organic Molecules

| Nucleus | Machine Learning Model | Mean Absolute Error (MAE) (ppm) | Root Mean Square Error (RMSE) (ppm) |

|---|---|---|---|

| ¹H | 3D Graph Neural Network (DFTNN) | 0.10 | 0.16 |

| ¹³C | 3D Graph Neural Network (DFTNN) | 1.26 | 2.15 |

| ¹H | Kernel-based Learning | - | 0.49 |

| ¹³C | Kernel-based Learning | - | 4.3 |

Source: This table summarizes the performance of a modern graph neural network (DFTNN) trained on DFT data for predicting chemical shifts, showcasing the high accuracy achievable. nih.gov

Molecular Dynamics Simulations for Conformational Space Exploration

While DFT is excellent for analyzing static structures at energy minima, Molecular Dynamics (MD) simulations provide a way to explore the conformational space of a molecule over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe the molecule's dynamic behavior, including vibrations, rotations around bonds, and transitions between different conformations.

For a flexible molecule like this compound, MD simulations can reveal the pathways of interconversion between different chair and boat conformers of the saturated rings. These simulations can also elucidate the influence of solvent molecules on conformational preferences and dynamics. By tracking the evolution of structural parameters like dihedral angles over time, it is possible to generate a comprehensive map of the accessible conformational landscape and identify the most populated conformational states. Such simulations are particularly useful for understanding how molecular flexibility might influence biological activity or material properties. For example, studies on substituted triazines have used computational methods to show that rotational barriers of amino groups can change upon protonation, a dynamic effect that can be explored with MD. tcu.edu

Machine Learning Approaches for Predicting Chemical Properties of Phenazine Derivatives

In recent years, machine learning (ML) has emerged as a powerful tool to accelerate the discovery of new molecules with desired properties, complementing traditional DFT and experimental methods. chemrxiv.org For phenazine derivatives, ML models have been successfully developed to predict key chemical properties, most notably redox potentials, which are crucial for applications like redox flow batteries. chemrxiv.orgnih.gov

These studies typically involve generating a dataset of phenazine derivatives and calculating their properties using DFT. researchgate.net This dataset is then used to train ML models. researchgate.net Molecular descriptors, which are numerical representations of a molecule's structure (e.g., 2D, 3D, and molecular fingerprint features), serve as the input for these models. chemrxiv.org Various linear and non-linear ML algorithms are tested to find the best predictive model. chemrxiv.org Studies have shown that even with relatively small datasets (e.g., ~150-185 molecules), ML models can predict the redox potentials of new phenazine derivatives with remarkable accuracy, significantly reducing the computational cost compared to performing DFT calculations for every new candidate molecule. chemrxiv.orgnih.gov

Table 4: Performance of Machine Learning Models in Predicting Redox Potentials of Phenazine Derivatives

| Study Focus | Number of Models | Key Findings | Performance Metrics |

|---|---|---|---|

| Comparative Study of ML Models | 20 linear and non-linear models | 2D molecular features were most informative. Linear models can outperform non-linear ones. | R² > 0.98, MSE < 0.008 V², MAE < 0.07 V chemrxiv.orgchemrxiv.org |

| DFT-Assisted ML | 4 ML models (e.g., KRR, SVR) | Models trained on simple molecules could predict properties for more complex ones. | R² > 0.74 on an external test set nih.govacs.org |

Source: This table summarizes findings from studies using machine learning to predict the redox potentials of phenazine derivatives, demonstrating the high accuracy and utility of these approaches. chemrxiv.orgnih.govchemrxiv.orgacs.org

Emerging Research Directions and Potential Applications in Chemical Science

5,10-Dimethyl-tetradecahydrophenazine in Liquid Organic Hydrogen Carrier (LOHC) Systems

Liquid Organic Hydrogen Carrier (LOHC) systems represent a promising technology for the safe and efficient storage and transportation of hydrogen. hynertech.com These systems utilize organic compounds that can be reversibly hydrogenated and dehydrogenated, effectively acting as liquid "sponges" for hydrogen. The phenazine (B1670421)/tetradecahydrophenazine system has been identified as a potential LOHC candidate, although it often requires the use of solvents. google.com

Optimizing Hydrogen Storage and Release Mechanisms

The core of the LOHC system lies in the reversible catalytic hydrogenation of a hydrogen-lean molecule (e.g., 5,10-Dimethylphenazine) to its hydrogen-rich, saturated counterpart (this compound) and the subsequent release of hydrogen via dehydrogenation. mdpi.com Research into the phenazine-based system has shown that it can perform well in terms of reversibility and stability. mdpi.com

In a typical cycle, the hydrogenation reaction stores hydrogen, while the endothermic dehydrogenation reaction releases high-purity hydrogen gas on demand. mdpi.com For the parent phenazine system, studies have demonstrated successful hydrogen uptake and release over multiple consecutive cycles with minimal variation. mdpi.com The dehydrogenation of tetradecahydrophenazine to phenazine has been achieved at temperatures around 190 °C using diglyme (B29089) as a solvent. mdpi.com A significant advantage noted in these systems is the absence of carbon monoxide (CO) in the released hydrogen, indicating a clean release process. mdpi.com The presence of dimethyl groups on the nitrogen atoms is expected to influence the electronic properties and steric environment of the molecule, potentially affecting the thermodynamics and kinetics of the hydrogen storage and release reactions, a key area for optimization.

Table 1: Performance Characteristics of Phenazine-Based LOHC Systems

| Parameter | Value/Condition | Source |

|---|---|---|

| Dehydrogenation Temperature | 190 °C | mdpi.com |

| Solvent | Diglyme | mdpi.com |

| Cycle Stability | Stable over seven consecutive cycles | mdpi.com |

Catalyst Development for Enhanced Reversibility and Cycles

The efficiency, reversibility, and economic viability of LOHC systems are heavily dependent on the catalysts used for both hydrogenation and dehydrogenation. researchgate.net For N-heterocyclic LOHC systems like phenazines, both precious metal (e.g., palladium, iridium) and base metal catalysts are being investigated to facilitate the reactions under milder conditions. google.comresearchgate.netresearchgate.net Developing a single, robust catalyst that can efficiently manage both the "charging" (hydrogenation) and "discharging" (dehydrogenation) processes is a major goal. google.com While the parent phenazine/tetradecahydrophenazine system has been noted to use expensive catalysts, ongoing research aims to develop more cost-effective and efficient alternatives, such as those based on nickel or bimetallic formulations, to improve reaction kinetics and long-term cycling stability. google.comresearchgate.net

Role of Saturated Phenazine Derivatives in Advanced Redox Flow Batteries

Phenazine derivatives are an emerging class of organic compounds for electrochemical energy storage, particularly in redox flow batteries (RFBs). digitellinc.comrsc.org Their appeal lies in their multi-redox activity, structural diversity, and low toxicity. digitellinc.com The fundamental process in these batteries involves the reversible reduction and oxidation of the phenazine core. The fully saturated derivative, tetradecahydrophenazine, represents the fully "charged" or hydrogenated state in the context of hydrogen storage, while in redox flow batteries, the key states are typically the aromatic phenazine and its reduced dihydrophenazine forms.

Design of High-Performance Redox-Active Species

The design of high-performance redox-active species focuses on tuning the molecule's properties, such as redox potential and solubility, through strategic structural modifications. researchgate.netrepec.orgresearchgate.net By adding electron-donating groups (like amino or methyl) or electron-withdrawing groups (like cyano) to the phenazine structure, researchers can shift the redox potential to more negative or positive values, respectively. digitellinc.comrsc.org This tunability allows for the design of phenazine derivatives that can act as either the negative (anolyte) or positive (catholyte) active material in a battery. digitellinc.comrsc.org For instance, computational studies have shown that adding amino groups can result in highly negative redox potentials, while cyano groups can lead to highly positive potentials. rsc.orgnih.gov This strategic functionalization is crucial for maximizing the battery's operating voltage. researchgate.netrepec.orgresearchgate.net Furthermore, modifying the phenazine structure can dramatically increase its solubility in aqueous or organic electrolytes, which is essential for achieving high energy density. researchgate.netrepec.orgresearchgate.net

Electrochemical Performance and Stability in Energy Storage Systems

The electrochemical performance of phenazine derivatives in energy storage systems has shown significant promise. researchgate.netwepub.orgwepub.org Introducing functional groups can not only adjust the redox potential but also enhance the kinetics of the redox reactions. For example, the introduction of hydroxyl groups has been shown to reduce the redox potential by 0.2 V compared to the parent phenazine and create fast transport channels via intramolecular hydrogen bonding, significantly improving redox kinetics. researchgate.netwepub.org Batteries constructed with modified phenazine derivatives have demonstrated high discharge capacities and energy densities. researchgate.netwepub.org A key indicator of performance is stability over many charge-discharge cycles. Phenazine-based systems have exhibited excellent capacity retention, with some configurations maintaining over 99.9% capacity per cycle. researchgate.netrepec.orgresearchgate.net

Table 2: Electrochemical Data for Modified Phenazine Derivatives in Battery Applications

| Derivative/System | Key Performance Metric | Value | Source |

|---|---|---|---|

| 7,8-dihydroxyphenazine-2-sulfonic acid | Operating Voltage | 1.4 V | researchgate.netrepec.orgresearchgate.net |

| 7,8-dihydroxyphenazine-2-sulfonic acid | Reversible Anolyte Capacity | 67 Ah L⁻¹ | researchgate.netrepec.orgresearchgate.net |

| 7,8-dihydroxyphenazine-2-sulfonic acid | Capacity Retention | 99.98% per cycle (over 500 cycles) | researchgate.netrepec.orgresearchgate.net |

| Dihydroxyphenazine (DHP) | Discharge Capacity | 240 mAh/g | researchgate.netwepub.org |

Development of Molecular Switches and Redox-Responsive Functional Materials

Molecular switches are molecules that can be reversibly shifted between two or more stable states by an external stimulus, such as light, heat, or a chemical reaction. fu-berlin.de The phenazine core is an excellent candidate for creating redox-responsive materials because its structure and properties change dramatically upon reduction and oxidation. researchgate.net The planar, aromatic phenazine can be switched to a non-planar, folded "butterfly" conformation in its dihydro- form (e.g., 5,10-dihydrophenazine). researchgate.net

This redox-induced change in molecular geometry forms the basis for its use in functional materials. Researchers have designed oligomers and polymers incorporating phenazine units that act as "molecular actuators," capable of extension and contraction in response to their oxidation state. researchgate.net This switching can be triggered chemically (e.g., through catalytic hydrogenation) or electrochemically, and the process has been shown to be clean and fully reversible. researchgate.net Such redox-responsive polymers, particularly those with intrinsic microporosity (PIMs), are being explored for applications like tunable, high-performance membranes for gas separation and carbon capture. rsc.org The ability to switch the material's properties, such as pore size and gas selectivity, on demand opens up new possibilities for creating smart, functional materials. rsc.org

Supramolecular Chemistry Involving Saturated Phenazine Scaffolds for Molecular Recognition and Self-Assembly

The field of supramolecular chemistry focuses on chemical systems composed of discrete numbers of molecules. While aromatic phenazines have been explored for their ability to form self-assembling structures through π–π stacking and hydrogen bonding, the saturated tetradecahydrophenazine framework offers a distinct set of non-covalent interaction capabilities.

Research into less saturated dihydrophenazine-based ligands has shown their utility in forming conformation-adaptive coordination cages, such as Pd(II)-ligand assemblies. rsc.org In these structures, the dihydrophenazine core can undergo significant conformational changes upon metal coordination, which in turn influences the photophysical and electrochemical properties of the resulting cage. rsc.org

Unlike their flat, aromatic counterparts, saturated phenazine scaffolds like this compound are inherently three-dimensional and flexible. This conformational non-rigidity, combined with the presence of two tertiary amine groups, could be exploited for the design of novel host-guest systems. The nitrogen lone pairs can act as hydrogen bond acceptors, while the C-H bonds of the cyclohexane (B81311) rings can participate in weaker C-H···π or C-H···anion interactions. This could enable the selective recognition of specific guest molecules or ions.

The potential for self-assembly is also significant. The defined stereochemistry of the multiple chiral centers in the tetradecahydrophenazine backbone could be used to direct the formation of highly ordered, chiral supramolecular polymers or discrete assemblies. This chiral information transfer from the molecular to the supramolecular level is a key goal in modern materials science.

Table 1: Comparison of Properties for Supramolecular Assembly

| Property | Aromatic Phenazine Scaffolds | Saturated Tetradecahydrophenazine Scaffolds |

|---|---|---|

| Primary Interaction | π–π stacking, Hydrogen Bonding | Hydrogen Bonding, Host-Guest Interactions |

| Geometry | Planar, Rigid | Three-Dimensional, Flexible |

| Chirality | Generally Achiral (unless substituted) | Inherently Chiral |

| Potential Assemblies | J-aggregates, Liquid Crystals, 1D/2D Networks nih.gov | Chiral Helices, Host-Guest Complexes, Coordination Cages |

Fundamental Studies in Bio-Inspired Electron Transfer Systems

A vast body of research has established aromatic phenazines as crucial components in bio-inspired electron transfer (ET) systems. nih.gov Natural and synthetic phenazines act as redox-active electron shuttles in various biological processes, facilitating extracellular electron transfer in microorganisms like Pseudomonas aeruginosa. nih.govresearchgate.net Their function is rooted in the stable, reversible redox cycling between the oxidized phenazine and the reduced dihydrophenazine forms. rsc.org This property is being leveraged to develop advanced materials for applications such as aqueous redox flow batteries and photocatalysis. rsc.orgresearchgate.net

In stark contrast, the this compound scaffold lacks the extended π-conjugated system necessary for this type of low-potential, reversible electron transfer. As a fully saturated molecule, its redox chemistry would be fundamentally different and occur at much higher potentials, involving the direct oxidation of the nitrogen lone pair electrons to form a radical cation.

This distinction opens up a different, underexplored avenue for bio-inspired systems. Instead of acting as a reversible electron shuttle, the saturated scaffold could be investigated in the context of proton-coupled electron transfer (PCET). ethz.ch In many biological systems, electron transfer is mechanistically linked to proton transfer. The tetradecahydrophenazine structure, with its two strategically positioned nitrogen atoms, could serve as a model platform to study how protonation state influences electron transfer events in a non-conjugated system. Such fundamental studies are crucial for designing new catalysts for energy conversion, such as artificial systems for hydrogen production or CO2 reduction. ethz.chmdpi.com

Table 2: Redox Properties and Potential Bio-Inspired Applications

| Compound Class | Redox Mechanism | Standard Potential (Approx.) | Potential Bio-Inspired Application |

|---|---|---|---|

| Aromatic Phenazines | 2e⁻/2H⁺ reversible transfer | -0.2 to -0.4 V vs. SHE researchgate.net | Microbial Electron Shuttling, Redox Flow Batteries nih.govnih.gov |

| Tetradecahydrophenazines | 1e⁻ irreversible oxidation | High positive potential (Est.) | Model Systems for Proton-Coupled Electron Transfer (PCET) |

Utilization as Synthetic Intermediates and Building Blocks for Complex Molecular Architectures

The utility of a molecule as a synthetic building block is determined by its structural features and reactive handles. While aromatic phenazines serve as scaffolds for inhibitors and functional materials, nih.gov the saturated this compound offers a completely different set of synthetic possibilities based on its identity as a bicyclic tertiary diamine.

Its rigid, well-defined three-dimensional structure makes it an attractive scaffold for creating complex molecular architectures. The tertiary amine groups, while generally unreactive themselves, can direct reactions at adjacent positions or be modified through more advanced synthetic protocols. More importantly, the parent tetradecahydrophenazine scaffold (with N-H groups) could be a versatile intermediate. The secondary amines could be readily functionalized via N-alkylation, N-acylation, or used in condensation reactions to build larger structures.

Potential applications as a building block include:

Ligand Synthesis: The diamine structure is a classic motif for constructing chelating ligands for transition metal catalysis. The defined stereochemistry of the backbone could lead to new chiral ligands for asymmetric synthesis.

Polymer Chemistry: As a diamine monomer, the N-H version of the scaffold could be incorporated into polyamides or polyureas, imparting rigidity and a specific 3D structure to the polymer backbone.

Pharmaceutical Scaffolds: Rigid, three-dimensional scaffolds are highly sought after in medicinal chemistry to orient functional groups in precise spatial arrangements for optimal interaction with biological targets.

The conversion of biomass-derived platform chemicals like 5-hydroxymethylfurfural (B1680220) into useful building blocks is a major focus of sustainable chemistry. rsc.org While not directly related, this principle highlights the value of developing synthetic routes to unique, functionalized scaffolds like tetradecahydrophenazine for the construction of next-generation materials and molecules. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.